6-(Methylsulfonyl)nicotinic acid 6-(Methylsulfonyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 1186663-34-2
VCID: VC5411082
InChI: InChI=1S/C7H7NO4S/c1-13(11,12)6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10)
SMILES: CS(=O)(=O)C1=NC=C(C=C1)C(=O)O
Molecular Formula: C7H7NO4S
Molecular Weight: 201.2

6-(Methylsulfonyl)nicotinic acid

CAS No.: 1186663-34-2

Cat. No.: VC5411082

Molecular Formula: C7H7NO4S

Molecular Weight: 201.2

* For research use only. Not for human or veterinary use.

6-(Methylsulfonyl)nicotinic acid - 1186663-34-2

Specification

CAS No. 1186663-34-2
Molecular Formula C7H7NO4S
Molecular Weight 201.2
IUPAC Name 6-methylsulfonylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H7NO4S/c1-13(11,12)6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10)
Standard InChI Key VXELRDIIZXYOMH-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=NC=C(C=C1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-(Methylsulfonyl)nicotinic acid consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a methylsulfonyl group at the 6-position (Figure 1). The sulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₇NO₄S
Molecular Weight201.2 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilitySparingly soluble in water
LogP (Partition Coefficient)-0.1 (predicted)

The compound’s planar structure facilitates π-π stacking interactions, as observed in related nicotinic acid derivatives . Its acidity (pKa ≈ 2.37 for the carboxylic acid group) enables deprotonation under basic conditions, enhancing solubility in polar solvents .

Synthesis and Production

Synthetic Routes

The synthesis of 6-(methylsulfonyl)nicotinic acid typically involves sulfonation of a nicotinic acid precursor. One reported method includes:

  • Sulfonation of 6-Methylnicotinic Acid:

    • 6-Methylnicotinic acid is treated with a sulfonating agent (e.g., chlorosulfonic acid) to introduce the sulfonyl group.

    • Subsequent oxidation of the thioether intermediate yields the sulfone .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1ClSO₃H, CH₂Cl₂, 0°C → RT, 6 hr65%
2H₂O₂, AcOH, reflux, 12 hr78%

Alternative routes involve functional group interconversion, such as the hydrolysis of ethyl 6-(methylsulfonyl)nicotinate under acidic or basic conditions .

Chemical Reactivity and Functionalization

Key Reactions

The compound participates in diverse reactions due to its dual functional groups:

  • Carboxylic Acid Reactions:

    • Esterification with alcohols under acidic catalysis.

    • Amide formation via coupling with amines using EDC/HOBt .

  • Sulfonyl Group Reactivity:

    • Nucleophilic substitution at the sulfur atom (e.g., with Grignard reagents) .

    • Reduction to sulfinic acids using LiAlH₄.

Table 3: Reaction Examples

Reaction TypeReagents/ConditionsProduct
EsterificationEtOH, H₂SO₄, refluxEthyl 6-(methylsulfonyl)nicotinate
Amide CouplingEDC, HOBt, DMF, RT6-(Methylsulfonyl)nicotinamide

Applications in Scientific Research

Pharmaceutical Intermediates

6-(Methylsulfonyl)nicotinic acid is a key precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) such as etoricoxib . Its sulfonyl group enhances binding affinity to cyclooxygenase-2 (COX-2) enzymes .

Material Science

The compound’s electron-deficient pyridine ring facilitates its use in coordination chemistry. For example, it forms stable complexes with transition metals like nickel, which are explored in catalysis .

Proteomics Research

Deuterated analogs of nicotinic acid derivatives, including sulfonated variants, are employed in isotope-coded affinity tag (ICAT) methods for mass spectrometry-based protein quantification .

Comparative Analysis with Related Compounds

Structural Analogues

  • 6-Methylnicotinic Acid (CAS 3222-47-7):

    • Lacks the sulfonyl group, reducing electron-withdrawing effects and reactivity .

    • Melting point: 210–213°C .

  • 5-(Methylsulfonyl)nicotinic Acid (CAS 893723-59-6):

    • Regioisomer with sulfonyl group at the 5-position; exhibits distinct pharmacokinetic properties .

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